C12-Sphingosine

Description

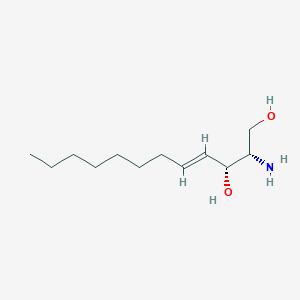

Structure

3D Structure

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNKWPUJUUMFNR-VDTGWRSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C12-Sphingosine synthesis pathway

An In-depth Technical Guide to the C12-Ceramide (N-dodecanoyl-sphingosine) Synthesis Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central intermediates in sphingolipid metabolism, functioning as both structural components of cellular membranes and critical signaling molecules. The biological function of a ceramide is profoundly influenced by the length of its N-acyl chain. This technical guide provides a comprehensive overview of the synthesis of C12-ceramide (N-dodecanoyl-sphingosine), a less-studied but important short-chain ceramide. We will detail the core enzymatic steps of the de novo and salvage pathways, with a specific focus on the role of ceramide synthases (CerS) in conferring acyl-chain specificity. This document summarizes key quantitative data, provides detailed experimental protocols for C12-ceramide analysis and enzyme activity assays, and uses pathway diagrams to illustrate the complex metabolic and signaling networks. This guide is intended to be a valuable resource for professionals investigating sphingolipid metabolism and its therapeutic potential.

Introduction to C12-Ceramide Synthesis

Sphingolipids are a diverse class of lipids built upon a sphingoid long-chain base, such as sphingosine[1]. The simplest sphingolipid is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond[2][3]. Ceramide sits at the metabolic hub of sphingolipid synthesis and degradation, serving as the precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, and also acting as a potent bioactive molecule regulating processes like apoptosis, cell differentiation, and proliferation[4][5][6].

The N-acyl chain length of ceramide is a critical determinant of its function. In mammals, this is regulated by a family of six distinct ceramide synthase (CerS) enzymes (CerS1-6), each exhibiting preference for fatty acyl-CoAs of specific chain lengths[2][7]. While synthases for very-long-chain (e.g., C24, via CerS2) and long-chain (e.g., C16, via CerS5/6) ceramides are well-characterized, the specific enzyme responsible for synthesizing C12-ceramide from lauroyl-CoA (C12:0-CoA) is less defined. CerS5 and CerS6, which utilize C14:0- and C16:0-CoAs, are the most likely candidates to exhibit activity towards C12-CoA[8][9].

For the purposes of this guide, the term "C12-Sphingosine synthesis" refers to the synthesis of C12-Ceramide (N-dodecanoyl-sphingosine) , the direct product of the pathway involving a 12-carbon acyl chain.

Core Synthesis Pathways of C12-Ceramide

There are two primary pathways for ceramide generation in mammalian cells: the de novo synthesis pathway and the salvage pathway[10].

De Novo Synthesis Pathway

The de novo pathway builds ceramide from the basic precursors L-serine and a fatty acyl-CoA. This process occurs primarily on the cytosolic face of the endoplasmic reticulum (ER)[2].

-

Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA (C16:0-CoA), catalyzed by Serine Palmitoyltransferase (SPT) . This is the rate-limiting step in sphingolipid biosynthesis[2]. The product is 3-ketodihydrosphingosine.

-

Reduction: The ketone group of 3-ketodihydrosphingosine is then reduced by 3-Ketodihydrosphingosine Reductase (KDSR) , using NADPH as a cofactor, to form dihydrosphingosine (also known as sphinganine)[3].

-

N-Acylation: Dihydrosphingosine is acylated by a (Dihydro)ceramide Synthase (CerS) . To produce C12-dihydroceramide, a CerS enzyme must utilize lauroyl-CoA (C12:0-CoA) as the acyl donor. This step is the key determinant of the final acyl chain length[2][3].

-

Desaturation: Finally, Dihydroceramide Desaturase (DES) introduces a trans double bond between carbons 4 and 5 of the dihydrosphingosine backbone to yield C12-ceramide[3].

References

- 1. Mutations in CERS3 Cause Autosomal Recessive Congenital Ichthyosis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ceramide synthase 6 (CerS6) is upregulated in alcohol-associated liver disease and exhibits sex-based differences in the regulation of energy homeostasis and lipid droplet accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting ceramide synthase 6–dependent metastasis-prone phenotype in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of C12-Sphingosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical bioactive molecules involved in a myriad of cell signaling pathways. Among these, N-dodecanoyl-sphingosine (C12-Sphingosine), a specific N-acyl chain length variant of sphingosine, is emerging as a key player in regulating fundamental cellular processes such as apoptosis, autophagy, and intracellular calcium homeostasis. This technical guide provides an in-depth exploration of the role of this compound in cell signaling, offering detailed experimental protocols and quantitative data to support researchers and drug development professionals in this burgeoning field.

The Sphingolipid Rheostat: A Balancing Act of Cell Fate

The cellular concentration of sphingolipids is tightly regulated by a complex network of enzymes. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), dictates the cell's fate.[1][2] this compound is a key component of this rheostat, derived from the hydrolysis of C12-ceramide by ceramidases.[3][4] It can be further metabolized to this compound-1-phosphate by sphingosine kinases (SphK1 and SphK2).[4][5]

Diagram: The Sphingolipid Rheostat

Caption: The Sphingolipid Rheostat balances pro-apoptotic this compound and pro-survival S1P.

This compound in Apoptosis Signaling

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis.[6] Its pro-apoptotic effects are mediated through multiple interconnected pathways.

Lysosomal Membrane Permeabilization

A primary mechanism of sphingosine-induced apoptosis involves the permeabilization of lysosomal membranes.[7] Due to its lysosomotropic properties, sphingosine accumulates within the acidic environment of lysosomes.[7] This accumulation can lead to lysosomal membrane destabilization and the release of cathepsins and other hydrolases into the cytosol.[7] These proteases can then cleave and activate downstream apoptotic effectors.[7]

Caspase Activation Cascade

The release of lysosomal contents triggers the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. This compound has been shown to induce the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[1][8] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]

Diagram: this compound Induced Apoptosis

Caption: this compound induces apoptosis via lysosomal permeabilization and caspase activation.

The Role of this compound in Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in both cell survival and cell death. The interplay between sphingolipids and autophagy is complex. While its precursor, ceramide, is a known inducer of autophagy, the direct role of this compound is less defined but is thought to contribute to the autophagic process.[1][10] The conversion of sphingosine to S1P by SphK2 has been shown to activate autophagy, suggesting a potential role for this compound as a substrate in this pathway.[11]

Diagram: this compound and Autophagy

Caption: this compound can be converted to S1P, which may promote autophagy by modulating Beclin-1.

This compound and Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular functions. Intracellular sphingosine has been demonstrated to trigger the release of calcium from acidic stores, primarily the lysosomes.[3][5] This release is mediated by lysosomal calcium channels.[3] The elevation of cytosolic calcium can then activate various downstream signaling pathways, further contributing to processes like autophagy and apoptosis.[3]

Diagram: this compound and Calcium Signaling

Caption: this compound triggers calcium release from lysosomes, activating downstream pathways.

Interaction with Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in signal transduction. Sphingosine is a known inhibitor of PKC, acting by competing with the binding of diacylglycerol (DAG), a canonical PKC activator.[10][12] However, under certain conditions, such as in the presence of excess negative charge, sphingosine can also activate PKC.[13] This dual regulatory role suggests that the effect of this compound on PKC activity is context-dependent and may vary between different PKC isoforms.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Apoptosis Induction (Sphingosine) | |||

| Concentration for Apoptosis | 10 - 50 µM | Jurkat, J774 cells | [7] |

| Caspase-3 Activation | Time- and dose-dependent | Various cancer cell lines | [1][14] |

| Intracellular Calcium Signaling (Sphingosine) | |||

| Luminal Lysosomal [Ca2+] | 400 - 600 µM | General | [5] |

| Enzyme Kinetics (Sphingosine Kinase) | |||

| SphK1 Activity Increase (Doxorubicin) | > 3-fold | Jurkat cells | [15] |

| LC-MS/MS Quantification | |||

| Limit of Detection (Sphingosine) | 9 fmol | HPLC-ESI-MS/MS | [16] |

| Limit of Detection (Sphinganine) | 21 fmol | HPLC-ESI-MS/MS | [16] |

Experimental Protocols

Preparation and Cellular Delivery of this compound

Materials:

-

N-dodecanoyl-D-erythro-sphingosine (this compound)

-

Ethanol (EtOH), 100%

-

Phosphate-buffered saline (PBS)

-

Fatty acid-free bovine serum albumin (BSA)

Protocol:

-

Prepare a stock solution of this compound in 100% ethanol.

-

For cell treatment, dilute the stock solution in a carrier solution, such as PBS containing fatty acid-free BSA, to the desired final concentration.[17]

-

Add the this compound solution to the cell culture medium and incubate for the desired time.

Quantification of this compound by LC-MS/MS

Sample Preparation:

-

Harvest cells and wash with PBS.

-

Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

-

Add an appropriate internal standard, such as C17-sphingosine, for accurate quantification.[16]

LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[18][19]

-

Employ a suitable column, such as a C18 reverse-phase column, for separation.[20]

-

Use a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with formic acid and ammonium formate.[18]

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its metabolites.[6]

Diagram: LC-MS/MS Workflow for this compound Quantification

References

- 1. Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine kinase expression regulates apoptosis and caspase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine kinase 2 activates autophagy and protects neurons against ischemic injury through interaction with Bcl-2 via its putative BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual modulation of protein kinase C activity by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

C12-Sphingosine Metabolism in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic regulation, and signaling functions of C12-sphingosine in mammalian cells. The information is intended to support research and development efforts targeting sphingolipid metabolism for therapeutic intervention.

Core Metabolic Pathways of this compound

This compound, a sphingoid base with a 12-carbon acyl chain, is primarily metabolized through the salvage pathway. This pathway involves the acylation of sphingosine to form ceramide, which can then be further metabolized. The key enzymes and steps are outlined below.

Acylation by Ceramide Synthases (CerS)

This compound can be acylated by ceramide synthases to form C12-ceramide. Mammalian cells express six isoforms of ceramide synthase (CerS1-6), each with a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. CerS5 and CerS6 exhibit a preference for short-to-medium chain fatty acyl-CoAs, including C14 and C16.[1] While direct kinetic data for C12-CoA is limited, it is plausible that CerS5 and CerS6 are the primary isoforms responsible for the synthesis of C12-ceramide from this compound.[2][3][4]

Phosphorylation by Sphingosine Kinases (SphK)

Alternatively, this compound can be phosphorylated by sphingosine kinases (SphK) to produce this compound-1-phosphate (C12-S1P).[5][6] There are two main isoforms of SphK: SphK1 and SphK2. SphK2 is known to have a broader substrate specificity compared to SphK1 and can phosphorylate various sphingoid bases.[7] This suggests that SphK2 is a likely candidate for the phosphorylation of this compound.

Deacylation by Ceramidases

C12-ceramide can be hydrolyzed by ceramidases to yield this compound and a fatty acid, thus participating in the sphingolipid recycling pathway. There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[2]

Signaling Roles of this compound Metabolites

The primary bioactive metabolite of this compound is this compound-1-phosphate (C12-S1P). While specific studies on C12-S1P are not abundant, its signaling functions can be inferred from the well-established roles of sphingosine-1-phosphate (S1P) in general. S1P is a critical signaling molecule that regulates a wide array of cellular processes by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), namely S1PR1-5.[8][9][10][11]

Binding of S1P to its receptors can activate various downstream signaling cascades, including:

-

Cell Proliferation and Survival: Activation of the PI3K/Akt and ERK/MAPK pathways.

-

Cell Migration and Cytoskeletal Rearrangements: Involvement of Rho and Rac GTPases.[12]

-

Immune Cell Trafficking: Regulation of lymphocyte egress from lymphoid organs.[10]

-

Angiogenesis and Vascular Development: Critical for endothelial cell function and vessel formation.[13]

The specific cellular response to C12-S1P would depend on the expression profile of S1P receptors on the cell type and the local concentration of the lipid mediator.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes involved in C12-sphingolipid metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Source Organism/Cell | Reference |

| Neutral Ceramidase | C12-NBD-Ceramide | 60.1 | - | Mouse Liver | [14][15] |

| Alkaline Ceramidase | C12-NBD-Ceramide | - | - | Pseudomonas aeruginosa | [14][15] |

| Acid Ceramidase | C12-NBD-Ceramide | - | - | Horseshoe Crab Plasma | [14][15] |

| Sphingosine Kinase | Fluorescent Sphingosine | 38 ± 18 | 0.4 ± 0.2 µM/min | Purified Enzyme | [16] |

| Ceramide Synthase Isoform | Preferred Acyl-CoA Chain Lengths | Reference |

| CerS1 | C18:0 | [1][2] |

| CerS2 | C22:0, C24:0, C24:1 | [1][2] |

| CerS3 | >C26:0 | [1][2] |

| CerS4 | C18:0, C20:0 | [1][2] |

| CerS5 | C14:0, C16:0 | [1][2] |

| CerS6 | C14:0, C16:0 | [1][2] |

Table 2: Acyl-CoA specificity of mammalian ceramide synthase isoforms.

Experimental Protocols

In Vitro Neutral Ceramidase Assay using C12-NBD-Ceramide

This protocol is adapted from a method for measuring neutral ceramidase activity using a fluorescent substrate.[17][18]

Materials:

-

C12-NBD-Ceramide (N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine)

-

Reaction Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100

-

Enzyme source (e.g., cell lysate, purified neutral ceramidase)

-

Chloroform:Methanol (1:1, v/v)

-

Reverse-phase HPLC system with a C8 or C18 column and fluorescence detector

Procedure:

-

Prepare a 20 µM solution of C12-NBD-ceramide in the reaction buffer.

-

In a microcentrifuge tube, combine the enzyme source with the substrate solution to a final volume of 100 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction by adding an equal volume of chloroform:methanol (1:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase and dry it under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable volume of HPLC mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the fluorescent product (NBD-C12 fatty acid) from the unreacted substrate (C12-NBD-ceramide).

-

Quantify the product by measuring the fluorescence intensity of the corresponding peak.

Quantification of this compound and Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of short-chain sphingolipids based on established methods.[17][18]

Materials:

-

Internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate)

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in an appropriate buffer.

-

Add a known amount of internal standards to the homogenate.

-

Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction.

-

Evaporate the organic solvent and reconstitute the lipid extract in the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto the LC system.

-

Use a gradient elution program to separate the different sphingolipid species. The specific gradient will depend on the column and the analytes of interest.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard. The precursor-to-product ion transitions need to be optimized for each sphingolipid species.

-

-

Data Analysis:

-

Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

-

Fluorescent Labeling and Imaging of this compound Metabolism

This protocol is based on the use of clickable sphingosine analogs for visualizing sphingolipid metabolism in cells.[19][20]

Materials:

-

Photoactivatable and clickable this compound analog (if available, otherwise a general clickable sphingosine can be used to trace the pathway)

-

Cell culture medium (e.g., DMEM) with delipidated fetal bovine serum (FBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking buffer (e.g., 0.1% saponin with 5% serum in PBS)

-

Click chemistry reagents (e.g., fluorescent azide or alkyne dye, copper catalyst, reducing agent)

-

Fluorescence microscope

Procedure:

-

Cell Labeling:

-

Culture mammalian cells on glass-bottom dishes suitable for microscopy.

-

Incubate the cells with a low concentration (e.g., 0.5 µM) of the clickable sphingosine analog in delipidated medium for a defined period (e.g., 30 minutes) at 37°C.

-

Wash the cells to remove excess probe and chase for a desired time to allow for metabolic incorporation.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and block the cells to allow entry of the click chemistry reagents and reduce non-specific binding.

-

-

Click Reaction:

-

Perform the click chemistry reaction by incubating the fixed and permeabilized cells with the fluorescent dye and catalyst according to the manufacturer's instructions. This will covalently attach the fluorescent dye to the incorporated clickable sphingolipid.

-

Wash the cells extensively to remove unreacted reagents.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

-

The localization of the fluorescence will reveal the subcellular distribution of the metabolized this compound analog.

-

Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound in mammalian cells.

C12-S1P Signaling

Caption: Signaling cascade initiated by this compound-1-phosphate.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for C12-sphingolipid analysis by LC-MS/MS.

References

- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 7. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of sphingosine kinase 1 substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fada.birzeit.edu [fada.birzeit.edu]

- 20. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Regulation of C12-Sphingosine Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic regulation of C12-Sphingosine, a bioactive sphingolipid implicated in critical cellular processes. This document details the metabolic pathways governing its cellular concentration, offers in-depth experimental protocols for its study, and presents its role in cell signaling, with a focus on apoptosis.

Introduction to this compound

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular functions, including proliferation, differentiation, and programmed cell death. This compound, characterized by a 12-carbon fatty acid chain, is a specific species of sphingosine whose cellular levels are tightly controlled by a network of enzymes. Understanding the regulation of this compound is crucial for elucidating its precise roles in health and disease and for the development of targeted therapeutics.

Enzymatic Regulation of this compound Levels

The cellular concentration of this compound is determined by the coordinated action of enzymes involved in its synthesis, degradation, and phosphorylation.

Synthesis of this compound

This compound is primarily generated from the hydrolysis of its precursor, C12-Ceramide.

-

Ceramide Synthases (CerS): The synthesis of C12-Ceramide is catalyzed by ceramide synthases, a family of six enzymes (CerS1-6) that exhibit specificity for fatty acyl-CoAs of different chain lengths. While a specific CerS isoform with a predominant preference for lauroyl-CoA (C12-CoA) has not been definitively identified, some CerS isoforms have broader substrate specificity and may contribute to the synthesis of C12-Ceramide. The availability of lauroyl-CoA is also a determining factor in the rate of C12-Ceramide synthesis.

-

Ceramidases (CDases): The final step in the generation of this compound is the hydrolysis of C12-Ceramide by ceramidases. There are three main classes of ceramidases, distinguished by their optimal pH: acid, neutral, and alkaline.

-

Acid Ceramidase (aCDase): This lysosomal enzyme has been shown to have a preference for ceramides with shorter acyl chains, including C12- and C14-ceramides.[1] The kinetic parameters of aCDase for a C12-Ceramide substrate (N-lauroylsphingosine) have been determined, with a Km value between 389 to 413 µM.[2]

-

Neutral Ceramidase (nCDase): Localized primarily at the plasma membrane, nCDase also efficiently hydrolyzes C12-Ceramide.[2][3] Purified human nCDase exhibits a Km of 33 µM and a kcat of 62 min⁻¹ towards a fluorescent C12-Ceramide analog (NBD-C12-Ceramide).[2]

-

Alkaline Ceramidase (ACERs): Three alkaline ceramidases have been identified, and some have been shown to hydrolyze ceramides with various acyl-chain lengths.

-

Degradation and Phosphorylation of this compound

Once formed, this compound can be either degraded or phosphorylated to its bioactive metabolite, this compound-1-Phosphate (C12-S1P).

-

Ceramide Synthases (in reverse): In the salvage pathway, sphingosine can be re-acylated by CerS to form ceramide. It is plausible that this compound can be a substrate for this reverse reaction, although specific kinetic data for this compound are limited.

-

Sphingosine Kinases (SphK): The phosphorylation of sphingosine to sphingosine-1-phosphate is a critical regulatory step in sphingolipid signaling. There are two main isoforms of sphingosine kinase, SphK1 and SphK2.[4] While the substrate specificity of SphKs regarding the acyl-chain length of the sphingoid base is not fully elucidated, SphK2 is known to have a broader substrate specificity than SphK1 and can phosphorylate various sphingoid bases.[5] It is therefore likely that SphK1 and/or SphK2 can phosphorylate this compound to C12-S1P.

-

Sphingosine-1-Phosphate Lyase (SPL): S1P can be irreversibly degraded by S1P lyase, which cleaves S1P into phosphoethanolamine and a fatty aldehyde. This represents the final catabolic step of the sphingolipid backbone. It is presumed that C12-S1P can also be a substrate for SPL.

Quantitative Data on C12-Sphingolipid Levels

Quantitative data for endogenous this compound levels are sparse in the literature. However, studies on its precursor, C12-Ceramide, provide some insights into its potential abundance.

| Sphingolipid | Cell Line/Tissue | Condition | Concentration/Level | Reference |

| C2-C12 Ceramides | HeLa Cells | Untreated | Not present or present at very low levels | [6] |

| C12-NBD-Ceramide | Lung Endothelial Cells | Exogenously added | Used to induce apoptosis | [3] |

Note: The table highlights the limited availability of quantitative data for endogenous this compound. Further research employing sensitive analytical techniques is required to establish a comprehensive profile of this compound levels in various biological systems.

Signaling Pathways of C12-Sphingolipids

C12-sphingolipids, particularly C12-Ceramide, have been implicated in the regulation of apoptosis.

C12-Ceramide Induced Apoptosis

Exogenously added C12-Ceramide has been shown to induce apoptosis in lung endothelial cells.[3] The general mechanism of ceramide-induced apoptosis involves the activation of downstream signaling cascades that converge on the activation of caspases and the execution of programmed cell death.

The diagram above illustrates a simplified pathway where C12-Ceramide can lead to mitochondrial dysfunction, subsequent activation of the caspase cascade, and ultimately, apoptosis.

This compound and C12-S1P Signaling

The specific signaling roles of this compound and its phosphorylated form, C12-S1P, are not well-defined and represent an area for future investigation. It is hypothesized that C12-S1P may act as a ligand for S1P receptors (S1PRs), a family of five G protein-coupled receptors that mediate a wide range of cellular responses.

This diagram depicts a potential mechanism where C12-S1P binds to S1P receptors, initiating downstream signaling cascades that lead to various cellular responses. The specific receptor subtypes and downstream effectors for C12-S1P remain to be identified.

Experimental Protocols

Accurate quantification of this compound and related metabolites is essential for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific instrumentation and biological matrices.

5.1.1. Sample Preparation

-

Cell/Tissue Homogenization: Homogenize cells or tissues in an appropriate buffer (e.g., phosphate-buffered saline).

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water or butanol. The addition of an internal standard (e.g., a stable isotope-labeled this compound) prior to extraction is crucial for accurate quantification.

-

Solvent Evaporation and Reconstitution: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

5.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for sphingolipid analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier such as formic acid or ammonium formate is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sphingosine analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The MRM transitions for this compound would need to be optimized, but would involve the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. For this compound (C12H25NO2, MW: 215.33), the precursor ion would be m/z 216.3. A likely product ion would result from the loss of water (m/z 198.3).

-

Table of Suggested MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 216.3 | 198.3 (Loss of H₂O) |

| C12-S1P | 296.3 | 216.3 (Loss of H₃PO₄) |

Note: These are theoretical transitions and must be empirically optimized on the specific mass spectrometer being used.

Conclusion and Future Directions

The enzymatic regulation of this compound is a complex process with significant implications for cellular function, particularly in the context of apoptosis. While the key enzymes involved in its metabolism have been identified, several areas require further investigation. Future research should focus on:

-

Quantitative Profiling: Establishing comprehensive quantitative data for this compound and C12-S1P in various cell types and disease models.

-

Enzyme Specificity: Delineating the specific ceramide synthase and sphingosine kinase isoforms responsible for the metabolism of C12-sphingolipids.

-

Signaling Pathways: Elucidating the unique signaling pathways and downstream effectors of this compound and C12-S1P.

A deeper understanding of these aspects will be instrumental in developing novel therapeutic strategies that target the C12-sphingolipid metabolic pathway for the treatment of various diseases, including cancer and neurodegenerative disorders.

References

- 1. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

C12-Sphingosine Analogs for Robust Sphingolipid Quantification by Mass Spectrometry

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sphingolipids are a complex class of lipids that play critical roles in cell structure and signaling. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of sphingolipid species is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics. This application note describes the use of C12-sphingosine and its C12-acylated derivatives as internal standards for the precise and accurate quantification of various sphingolipid classes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of these non-endogenous C12-analogs allows for the correction of variability during sample preparation and analysis, ensuring high-quality quantitative data.

Principle

The methodology relies on the addition of a known quantity of C12-sphingolipid internal standards to biological samples prior to lipid extraction. These standards, which include C12-ceramide, C12-glucosylceramide, C12-lactosylceramide, C12-sphingomyelin, and C12-ceramide-1-phosphate, co-elute with their endogenous, longer-chain counterparts during liquid chromatography. By comparing the signal intensity of the endogenous sphingolipid to its corresponding C12-internal standard in the mass spectrometer, precise quantification can be achieved. This ratiometric approach corrects for losses during extraction and variations in ionization efficiency.

Key Applications

-

Biomarker Discovery: Quantify changes in sphingolipid profiles in disease states.

-

Drug Development: Assess the effects of drug candidates on sphingolipid metabolism.

-

Lipidomics Research: Elucidate the roles of specific sphingolipids in cellular signaling pathways.

Sphingolipid Signaling Pathway

The central role of ceramide in sphingolipid metabolism and signaling is depicted in the following pathway. C12-sphingolipid standards can be used to quantify key metabolites in this pathway.

Caption: Overview of major sphingolipid metabolic pathways.

Quantitative Data

The use of C12-sphingolipid internal standards allows for the generation of calibration curves and the determination of the linear dynamic range for quantification. The following tables summarize typical performance data.

Table 1: Linearity of Detection for Various Sphingolipid Classes.

| Sphingolipid Class | Internal Standard | Linear Range (pmol) |

| Sphingoid Bases | C17-Sphingosine | 0.5 - 1000 |

| Sphingoid Base-1-P | C17-Sphingosine-1-P | 0.5 - 1000 |

| Ceramides | C12-Ceramide | 0.5 - 1000 |

| Ceramide-1-Phosphates | C12-Ceramide-1-Phosphate | 0.5 - 1000 |

| Monohexosylceramides | C12-Glucosylceramide | 0.5 - 1000 |

| Dihexosylceramides | C12-Lactosylceramide | 0.5 - 1000 |

| Sphingomyelins | C12-Sphingomyelin | 0.5 - 1000 |

Table 2: Method Performance Characteristics. [1]

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Intra- and Inter-batch Accuracy | 70-123% |

| Precision (RSD) | < 12% |

| Matrix Effect | 91-121% |

| Recovery | 96-101% |

Experimental Protocol

The following is a generalized protocol for the quantification of sphingolipids using C12-internal standards. Optimization may be required for specific sample types and instrumentation.

Materials

-

Biological sample (e.g., plasma, cells, tissue homogenate)

-

Sphingolipid Internal Standard Mix (containing C12-analogs)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

Experimental Workflow

Caption: General workflow for sphingolipid quantification.

Detailed Procedure

-

Sample Preparation:

-

For plasma/serum: Use 10-50 µL.

-

For cultured cells: Use approximately 1 million cells.

-

For tissues: Use 10-50 mg of homogenized tissue.

-

-

Internal Standard Addition:

-

Add a known amount of the C12-sphingolipid internal standard mixture to the sample. The amount should be chosen to be within the linear range of the assay.

-

-

Lipid Extraction (Modified Bligh-Dyer):

-

To the sample with internal standards, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 sample:chloroform:methanol).

-

Vortex thoroughly and incubate at 48°C for 1 hour.

-

Induce phase separation by adding chloroform and water.

-

Centrifuge to separate the layers.

-

-

Organic Phase Collection and Drying:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic solvent under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

LC Separation: Use a suitable C18 reversed-phase column. A typical mobile phase system consists of:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

-

Run a gradient from a lower to a higher percentage of Mobile Phase B to elute the sphingolipids.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each endogenous sphingolipid and its corresponding C12-internal standard should be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous sphingolipid and its corresponding C12-internal standard.

-

Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

-

Quantify the amount of the endogenous sphingolipid using a calibration curve generated with known amounts of authentic standards and the C12-internal standard.

-

Conclusion

The use of this compound and its acylated derivatives as internal standards provides a robust and reliable method for the quantification of a wide range of sphingolipid species. This approach, coupled with LC-MS/MS, offers the high sensitivity and specificity required for demanding research and development applications. The protocols and data presented here serve as a valuable resource for laboratories aiming to implement accurate sphingolipid analysis.

References

Application Notes: C12-Sphingosine in Cell Culture

Introduction

C12-Sphingosine is a bioactive sphingolipid, a class of lipids that serves not only as a structural component of cellular membranes but also as a critical signaling molecule in a myriad of cellular processes.[1] Sphingolipids are key regulators of cell growth, differentiation, senescence, apoptosis, and autophagy.[1] The central molecule in sphingolipid metabolism is ceramide, which can be broken down into sphingosine. Sphingosine, in turn, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[2]

The balance between intracellular levels of pro-apoptotic ceramide and sphingosine versus pro-survival S1P is often termed the "sphingolipid rheostat," which acts as a critical determinant of cell fate.[3] While S1P generally promotes cell growth and survival, sphingosine acts as a negative regulator of cell proliferation and a promoter of apoptosis.[2] this compound, a variant with a 12-carbon fatty acid chain, is a valuable tool for researchers studying these fundamental cellular pathways. These notes provide an overview of its applications and detailed protocols for its use in cell culture.

Key Applications

-

Induction of Apoptosis: this compound can be used to induce programmed cell death in various cell lines, making it a useful tool for studying apoptotic signaling pathways and for screening potential anti-cancer therapeutics.[4]

-

Modulation of Autophagy: Sphingolipids are deeply involved in the regulation of autophagy. This compound can be used to investigate the complex interplay between sphingolipid metabolism and the autophagic machinery.

-

Inhibition of Protein Kinase C (PKC): Sphingosine is a known endogenous inhibitor of Protein Kinase C (PKC), a key enzyme family in signal transduction.[5][6] This allows for the study of PKC-dependent pathways.

Data Presentation

Quantitative data regarding the use of sphingosine in cell culture is summarized below. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically. The data provided serves as a starting point for experimental design.

Table 1: Recommended Starting Concentrations for this compound

| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |

| Apoptosis Induction | Human Epidermoid Carcinoma (KB-3-1, KB-C2) | 15 µM | 24 - 48 hours | [4] |

| Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) | 10 µM | 22 hours | [7] |

| PKC Inhibition | General | 0.5 - 10 µM | 1 - 24 hours | [6] |

| Autophagy Modulation | Varies | 5 - 20 µM | 6 - 24 hours | N/A* |

*Based on typical concentrations used for studying sphingolipid-mediated autophagy.

Table 2: Cytotoxicity Data for Sphingosine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Assay Type | Reference |

| Sphingosine Analog 1 | HCT116 (Colon Cancer) | 22.4 µM | Crystal Violet | [8] |

| Sphingosine Analog 2 | HCT116 (Colon Cancer) | 0.34 µM | Crystal Violet | [8] |

| N,N-dimethylsphingosine (DMS) | Jurkat T cells | ~10 µM (induces apoptosis) | Flow Cytometry | [3] |

| D-erythro-Sphingosine | Various | EC50 of 8 µM (for p32-kinase) | Kinase Assay | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock solutions for the lipophilic this compound.

Materials:

-

D-erythro-C12-Sphingosine powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (EtOH), sterile

-

Sterile microcentrifuge tubes or glass vials

-

Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

Procedure:

-

Reconstitution (Stock Solution):

-

This compound is soluble in DMSO (e.g., up to 10 mg/mL) and methanol/ethanol.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of ~299.49 g/mol , dissolve ~3 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in sterile tubes.

-

Purge with nitrogen gas if possible to prevent oxidation.

-

Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed serum-free medium or PBS to the final desired concentration (e.g., 10 µM, 15 µM).

-

Vortex the working solution immediately before adding it to the cells to ensure it is well-mixed.

-

Note: Due to the lipophilic nature of sphingosine, it is crucial to ensure it is fully solubilized in the final culture medium. Some protocols utilize conjugation with fatty-acid-free Bovine Serum Albumin (BSA) to enhance delivery and solubility, especially for long-chain lipids.[10]

Protocol 2: Induction of Apoptosis and Analysis by Annexin V/PI Staining

This protocol provides a method to treat cells with this compound and quantify apoptosis using flow cytometry.

Materials:

-

Adherent or suspension cells in culture

-

Complete cell culture medium

-

This compound working solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with kit)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.

-

-

Cell Treatment:

-

Remove the culture medium.

-

Add fresh medium containing the desired final concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., medium with an equivalent amount of DMSO).

-

Incubate the cells for the desired time period (e.g., 22-24 hours).[7]

-

-

Cell Harvesting:

-

Adherent cells: Gently wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and centrifuge at 300 x g for 5 minutes.

-

Suspension cells: Transfer the cell suspension directly to a tube and centrifuge.

-

Wash the cell pellet once with cold PBS.

-

-

Annexin V/PI Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Apoptotic cells are identified based on their staining profile:

-

Protocol 3: Analysis of Autophagy by LC3-II Western Blot

This protocol describes how to assess autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blot.

Materials:

-

Cells cultured in 6-well plates

-

This compound working solution

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed and treat cells with this compound and a vehicle control as described in Protocol 2, Step 1-2. A typical treatment time is 6-24 hours.

-

Optional: To assess autophagic flux, include conditions where cells are co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment. This will cause LC3-II to accumulate if autophagy is active.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well by adding 100-150 µL of ice-old RIPA buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary anti-LC3B antibody overnight at 4°C. (LC3-I appears at ~16-18 kDa, LC3-II at ~14-16 kDa).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and visualize the bands using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II (especially in the presence of lysosomal inhibitors) indicates an induction of autophagy.

-

The membrane can be stripped and re-probed for p62 (which is degraded by autophagy) and a loading control like β-Actin.

-

Visualizations

Signaling Pathways and Workflows

Caption: The Sphingolipid Rheostat: Balancing Apoptosis and Survival.

Caption: Experimental Workflow for Apoptosis Induction and Analysis.

Caption: Simplified Signaling Pathway for this compound-Induced Apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting Sphingosine Kinase 1 in Carcinoma Cells Decreases Proliferation and Survival by Compromising PKC Activity and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. Palmitate increases sphingosine-1-phosphate in C2C12 myotubes via upregulation of sphingosine kinase message and activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C12-Sphingosine Delivery to Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-Sphingosine (N-dodecanoyl-sphingosine) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a metabolic precursor to both C12-ceramide and this compound-1-phosphate (C12-S1P), it is implicated in the regulation of cell fate, influencing apoptosis, proliferation, and signaling pathways. The balance between intracellular levels of sphingosine, ceramide, and sphingosine-1-phosphate, often referred to as the "sphingolipid rheostat," is critical in determining whether a cell undergoes apoptosis or survives and proliferates.[1][2] The N-dodecanoyl (C12) acyl chain modification provides specific physicochemical properties that can influence its uptake, metabolism, and biological activity compared to other sphingosine analogs.

These application notes provide a comprehensive guide for the delivery of this compound to cultured cells, including detailed protocols for preparation, delivery, and assessment of its cellular effects.

Principles of this compound Delivery and Action

Due to its hydrophobic nature, this compound has poor aqueous solubility. Therefore, efficient delivery to cultured cells requires a carrier molecule, typically fatty acid-free bovine serum albumin (BSA). This compound forms a complex with BSA, which facilitates its dispersion in cell culture media and subsequent uptake by cells.[3]

Once inside the cell, this compound can be metabolized through two primary pathways:

-

Phosphorylation: Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P).[4] C12-S1P can then act as a signaling molecule, both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5).[4][5]

-

Acylation: Ceramide synthases (CerS) can acylate sphingosine to form ceramide. This process is part of the "salvage pathway" for ceramide synthesis.

The ultimate biological effect of this compound treatment depends on the cell type and the relative activities of the enzymes that metabolize it.

Data Presentation

The following tables summarize quantitative data from studies on C12-sphingolipids and related compounds to provide a reference for experimental design.

Table 1: Cytotoxicity of C12-Ceramide in Cancer Cell Lines

| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |

| MDA-MB-231 | C12-Ceramide | 24 hours | ~1 | [6] |

| HeLa | C12-Ceramide | 24 hours | >1 | [6] |

| HCT116 | C12-Ceramide | 24 hours | >1 | [6] |

Table 2: General Cellular Sphingosine Levels

| Cell Type | Sphingosine Level (pmol/10^6 cells) | Reference |

| L929 | 8 | [1] |

| Schwann Cells (normal mice) | ~12 | [1] |

| Schwann Cells (Twitcher mice) | ~20 | [1] |

Note: These values represent endogenous levels of total free sphingoid bases and can serve as a baseline for understanding the physiological context of exogenous this compound delivery.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for delivery to cultured cells.

Materials:

-

This compound (powder)

-

Ethanol (200 proof, absolute)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block

Procedure:

-

Prepare a 1 mM this compound stock solution:

-

Dissolve the required amount of this compound powder in ethanol to make a 1 mM stock solution. For example, for a molecular weight of 453.74 g/mol , dissolve 0.454 mg in 1 mL of ethanol.

-

Vortex thoroughly until the this compound is completely dissolved. Store this stock solution at -20°C.

-

-

Prepare a 10% (w/v) fatty acid-free BSA solution:

-

Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the BSA solution at 4°C.

-

-

Prepare the this compound-BSA complex (100 µM this compound, 1% BSA):

-

In a sterile microcentrifuge tube, add 10 µL of the 1 mM this compound stock solution.

-

Add 990 µL of the 10% BSA solution to the this compound.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a 37°C water bath for 30 minutes to facilitate complex formation.

-

This 100 µM stock solution can be further diluted in cell culture medium to achieve the desired final concentration for cell treatment. It is recommended to use the complex immediately or store it at 4°C for a short period.

-

Protocol 2: this compound Delivery to Cultured Cells and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for treating cultured cells with the this compound-BSA complex and assessing the effect on cell viability using an MTT assay.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-BSA complex (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

Prepare serial dilutions of the this compound-BSA complex in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM.

-

Include a vehicle control (BSA solution diluted to the same extent as the highest concentration of this compound).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

-

Visualizations

This compound Metabolic and Signaling Pathway

Caption: Metabolic fate and signaling of delivered this compound.

Experimental Workflow for this compound Delivery and Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting

-

Low Cell Viability in Control Group: Ensure the BSA solution is sterile and of high quality. The final concentration of ethanol from the stock solution should be minimal and non-toxic to the cells.

-

Precipitation of this compound: Ensure the this compound is fully dissolved in ethanol before adding it to the BSA solution. Vortex vigorously during the complex formation step. Do not store the this compound-BSA complex for extended periods at 4°C.

-

High Variability in MTT Assay: Ensure uniform cell seeding density. Mix the MTT and solubilization solutions thoroughly in each well. Check for and avoid edge effects in the 96-well plate.

Conclusion

The delivery of this compound to cultured cells is a valuable tool for investigating the roles of sphingolipids in cellular signaling and regulation. The protocols provided here offer a standardized method for preparing and delivering this compound and for assessing its impact on cell viability. Researchers should note that the optimal concentrations and incubation times for this compound may vary between cell lines and experimental conditions, and therefore empirical determination of these parameters is recommended. Further investigation into the specific downstream effects of this compound, such as the activation of specific signaling pathways and the induction of apoptosis, will provide a more complete understanding of its biological functions.

References

- 1. Enzymatic quantification of sphingosine in the picomole range in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate interacts with Survivin pathway to enhance tumorigenesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for the Analytical Detection of C12-Sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] C12-Sphingosine, a specific N-acyl chain length sphingoid base, is an important intermediate and signaling molecule within the complex sphingolipid metabolic network. Accurate and sensitive detection of this compound is critical for understanding its physiological and pathological roles and for the development of therapeutics targeting sphingolipid pathways.

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sphingolipid analysis.[2][4][5]

Signaling Pathway of Sphingolipid Metabolism

The metabolism of sphingolipids is a complex network of interconnected pathways. Sphingomyelin can be hydrolyzed by sphingomyelinase to produce ceramide, which is then acted upon by ceramidase to yield sphingosine. Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a key signaling molecule.[3] this compound is a specific molecular species within this pathway.

References

- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing C12-Sphingosine to Elucidate Ceramide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids in sphingolipid metabolism, playing crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The intricate balance of ceramide levels is tightly regulated by a complex network of enzymes. Dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders. Consequently, tools to dissect the pathways of ceramide synthesis and catabolism are invaluable for both basic research and therapeutic development.

C12-Sphingosine (d18:1/12:0) is a synthetic short-chain sphingoid base that serves as an excellent tool for investigating ceramide metabolism, particularly the salvage pathway .[2] In this pathway, complex sphingolipids are broken down to sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide. By supplying cells with an exogenous, structurally distinct sphingosine analog like this compound, researchers can specifically track its incorporation into C12-ceramide and downstream metabolites, distinguishing it from the endogenous ceramide pool. This allows for the precise measurement of ceramide synthase activity and the flux through the salvage pathway under various experimental conditions.

These application notes provide a comprehensive guide to using this compound for studying ceramide metabolism, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biochemical pathways and workflows.

Key Signaling Pathways in Ceramide Metabolism

Ceramide sits at the heart of sphingolipid metabolism, acting as a precursor for more complex sphingolipids and also being generated from their breakdown. The major pathways converging on ceramide are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Experimental Applications and Protocols

This compound can be utilized in both in vitro enzyme assays and cell-based models to probe ceramide metabolism.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay directly measures the activity of ceramide synthases in cell or tissue lysates by providing this compound as a substrate and quantifying the formation of C12-ceramide.

Experimental Workflow:

Protocol: In Vitro Ceramide Synthase Assay

-

Lysate Preparation:

-

Homogenize cells or tissues in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, and protease inhibitors).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a microfuge tube, combine the following:

-

Cell/tissue lysate (20-100 µg of protein)

-

Assay buffer

-

Fatty acyl-CoA (e.g., 50 µM palmitoyl-CoA for CerS5/6 specificity)

-

This compound (10-50 µM)

-

-

Incubate at 37°C for 15-60 minutes.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

-

Add an internal standard (e.g., C17-ceramide) for quantification.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an LC-MS/MS system for analysis.

-

Cell-Based Assay for Salvage Pathway Activity

This method assesses the activity of the salvage pathway in intact cells by treating them with this compound and measuring the subsequent formation of C12-ceramide.

Experimental Workflow:

Protocol: Cell-Based Salvage Pathway Assay

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, C2C12 myotubes) in appropriate culture vessels and grow to 80-90% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). It is advisable to complex the this compound to BSA to enhance its solubility and delivery to cells.

-

Incubate the cells with the this compound-containing medium for various time points (e.g., 0.5, 1, 2, 4, 8 hours) or with different concentrations for a fixed time.

-

-

Cell Harvesting and Lipid Extraction:

-

After incubation, wash the cells with ice-cold PBS to remove excess this compound.

-

Harvest the cells by scraping or trypsinization.

-

Perform lipid extraction as described in the in vitro protocol, ensuring the addition of an internal standard.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts by LC-MS/MS to quantify the amount of newly synthesized C12-ceramide.

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Quantitative Analysis of C12-Ceramide Formation

Table 1: In Vitro Ceramide Synthase Activity

| Acyl-CoA Substrate | This compound (µM) | Incubation Time (min) | C12-Ceramide Formed (pmol/mg protein/min) |

| C16:0-CoA | 20 | 30 | Example Value |

| C18:0-CoA | 20 | 30 | Example Value |

| C24:0-CoA | 20 | 30 | Example Value |

| C16:0-CoA | 50 | 30 | Example Value |

Table 2: Time-Course of C12-Ceramide Formation in Cultured Cells

| Treatment Time (hours) | C12-Ceramide (pmol/10^6 cells) |

| 0 | Baseline |

| 0.5 | Example Value |

| 1 | Example Value |

| 2 | Example Value |

| 4 | Example Value |

| 8 | Example Value |

Note: The "Example Values" should be replaced with actual experimental data. These tables illustrate a clear format for presenting results.

LC-MS/MS Protocol for C12-Ceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

1. Sample Preparation:

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 100% B over several minutes is typical for separating various ceramide species.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

C12-Ceramide (d18:1/12:0): Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z [precursor] -> m/z 264.3). The exact precursor m/z for C12-ceramide should be calculated based on its chemical formula.

-

Internal Standard (e.g., C17-Ceramide): Monitor the corresponding precursor-to-product ion transition.

-

-

Quantification: The amount of C12-ceramide is determined by comparing the peak area of its MRM transition to the peak area of the internal standard's MRM transition, using a standard curve for absolute quantification.

Conclusion

This compound is a powerful and versatile tool for the detailed investigation of ceramide metabolism, particularly the salvage pathway. The protocols and guidelines presented here provide a robust framework for researchers to design and execute experiments aimed at understanding the intricate roles of ceramide in health and disease. The use of specific, short-chain sphingosine analogs, coupled with the precision of LC-MS/MS analysis, offers a clear window into the dynamic regulation of these critical lipid signaling molecules.

References

Application Notes and Protocols for C12-Sphingosine in Sphingosine Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, have been identified, and they play crucial roles in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate. Dysregulation of SphK activity has been implicated in various diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive targets for drug discovery.